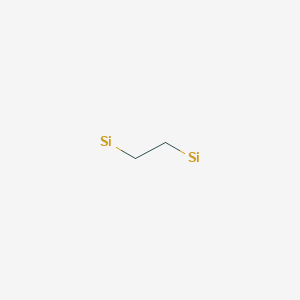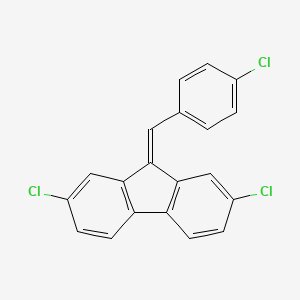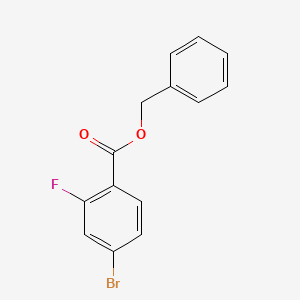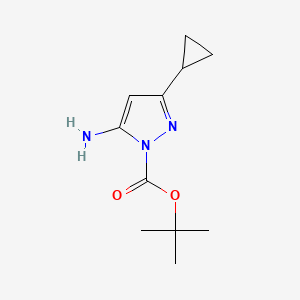![molecular formula C65H46N2 B3137290 2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene] CAS No. 436798-89-9](/img/structure/B3137290.png)
2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]
Vue d'ensemble
Description
“2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9’-[9H]fluorene]” is a type of organic compound . It’s a part of a class of materials known as thermally activated delayed fluorescent (TADF) emitters . These materials have been studied for their potential as high-efficiency emitters .
Molecular Structure Analysis
The molecular structure of this compound involves a spiro[fluorene-9,9’-xanthene] core with donor-acceptor units at the 2- and 7-positions . The donor-acceptor units are connected to the fluorene core by σ-conjugation .Physical And Chemical Properties Analysis
TADF emitters like this compound exhibit strong emission and good quantum yield in solution and in thin film state . They also have excellent thermal stability .Applications De Recherche Scientifique
Hole Transporting Material
This compound has been used as a hole-transporting material in the field of organic electronics . The hole-hopping parameters for Marcus-like charge transport, Marcus hole hopping rates, and hole mobilities are calculated for a series of model dimers of this compound using multireference quantum chemistry .
Electrochromic Device
The compound has been used to create a fast-response electrochromic device . A composite gel film comprising triphenylamine derivatives and WO3 was synthesized, and its electrochromic properties were investigated .
Rubber Material Enhancement
The compound has been used to extend the lifetime of rubber materials . The intercalated compound consisting of this compound as a guest molecule and montmorillonite as a host layer was added to chloroprene rubber (CR) and acrylonitrile-butadiene rubber (NBR) .
Thermally Activated Delayed Fluorescence (TADF)
The compound has been used in the creation of thermally activated delayed fluorescence polymers . These polymers are solution-processable and have been designed and synthesized by copolymerization of this compound as a red/orange emissive TADF unit .
Organic Light-Emitting Diodes (OLEDs)
The compound has been used in the development of organic light-emitting diodes (OLEDs) . The compound has been used as an emitter in solution-processed OLEDs, exhibiting an intense deep orange emission .
Electrochemical Properties
The compound has been used to determine the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy levels according to the cyclic voltammetry method .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9’-[9H]fluorene], is the electron transport chain in organic light-emitting diodes (OLEDs) . It acts as a hole transport material , facilitating the movement of positive charges .
Mode of Action
This compound interacts with its target by aligning its energy levels with the absorber layer, enabling efficient charge collection . It exhibits thermally activated delayed fluorescence (TADF) , a process where all singlet and triplet excitons can be converted to photons for light emission .
Biochemical Pathways
The compound affects the electron transport pathway in OLEDs. Its mode of action results in the up-conversion of triplet excitons, enhancing the overall efficiency of the device .
Result of Action
The result of the compound’s action is the production of strong deep-blue emission in OLEDs . Devices using this compound as the emitting material have shown high performance, with a turn-on voltage of 5.5 V, a maximum brightness of 3984 cd m−2, a maximum current efficiency of 3.65 cd A−1, and a maximum external quantum efficiency of 2.61% .
Action Environment
Environmental factors such as temperature and operating conditions can influence the action, efficacy, and stability of the compound. Its excellent thermal stability ensures that it maintains its charge-transport properties across a range of temperatures . Like many organic materials, it may be prone to degradation in certain ambient conditions .
Orientations Futures
TADF emitters are of considerable interest in the field of optoelectronic devices like organic light-emitting diodes (OLEDs), organic field effect transistors (OFETs), organic photovoltaics (OPVs), solar cells, etc . The design and synthesis of new TADF emitters with improved properties is an active area of research .
Propriétés
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H46N2/c1-5-17-51(18-6-1)66(52-19-7-2-8-20-52)55-39-33-47(34-40-55)29-31-49-37-43-59-60-44-38-50(46-64(60)65(63(59)45-49)61-27-15-13-25-57(61)58-26-14-16-28-62(58)65)32-30-48-35-41-56(42-36-48)67(53-21-9-3-10-22-53)54-23-11-4-12-24-54/h1-46H/b31-29+,32-30+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCHKNLJDQCDF-JWTBXLROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C=CC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)/C=C/C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C3)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H46N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid](/img/structure/B3137223.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)

![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)



![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
